DNA Base-Pair Recognition Specificity: N-Methylpyrrole (Py) vs. N-Methylimidazole (Im) Pairing Rules
In pyrrole-imidazole polyamide systems, the N-methylpyrrole (Py) carboxamide unit derived from N-Methyl-1H-pyrrole-2-carboxamide exhibits defined base-pair recognition rules distinct from N-methylimidazole (Im). Quantitative DNase I footprinting demonstrates that a [Py/Py, 2] pairing tolerates A/T or T/A base pairs and avoids a G-C base pair, whereas an [Im/Py(H), 3] pairing prefers a G/C or C/G pairing [1]. This differential recognition code is essential for programmable DNA targeting and cannot be achieved with unsubstituted pyrrole or alternative N-alkyl derivatives [2].
| Evidence Dimension | DNA base-pair recognition specificity |
|---|---|
| Target Compound Data | [Py/Py, 2] pairing tolerates A/T or T/A base pairs; avoids G-C base pair |
| Comparator Or Baseline | N-methylimidazole-2-carboxamide (Im): [Im/Py(H), 3] pairing prefers G/C or C/G pairing |
| Quantified Difference | Qualitatively distinct recognition code (A/T vs. G/C discrimination) |
| Conditions | Quantitative DNase I footprint titration; 10 mM Tris·HCl, 10 mM KCl, 10 mM MgCl2, 5 mM CaCl2, pH 7.0, 22°C |
Why This Matters
Procurement of the correct N-methylpyrrole building block is essential for achieving intended DNA sequence specificity; substitution with imidazole or unsubstituted pyrrole alters the recognition code and compromises experimental outcomes.
- [1] Chavda, S., Liu, Y., Babu, B., Davis, R., Sielaff, A., Ruprich, J., ... & Lee, M. (2010). DNA recognition: design, synthesis and biophysical characteristics of pyrrole(H) based polyamides. Medicinal Chemistry, 6(3), 150-158. View Source
- [2] Buchmueller, K. L., Staples, A. M., Howard, C. M., Horick, S. M., Uthe, P. B., Le, N. M., ... & Lee, M. (2005). Extending the language of DNA molecular recognition by polyamides: unexpected influence of imidazole and pyrrole arrangement on binding affinity and specificity. Journal of the American Chemical Society, 127(2), 742-750. View Source
